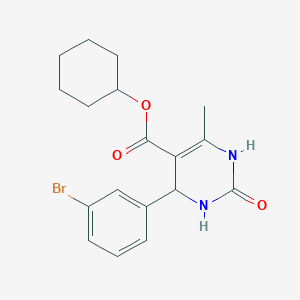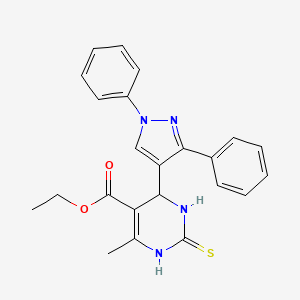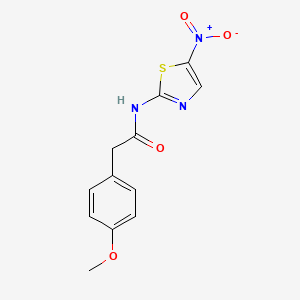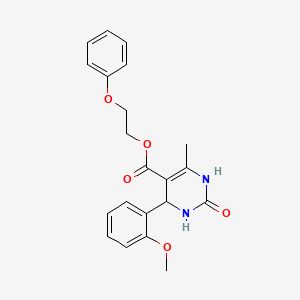![molecular formula C14H15NO2S2 B5145092 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5145092.png)
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a protein that plays a crucial role in the innate immune response, recognizing pathogen-associated molecular patterns and initiating an immune response. TAK-242 has been studied extensively for its potential therapeutic applications in various diseases, including sepsis, cancer, and inflammatory disorders.
Mechanism Of Action
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide works by inhibiting the binding of lipopolysaccharide (LPS) to TLR4, thereby blocking downstream signaling pathways that lead to the production of pro-inflammatory cytokines. TLR4 is expressed on various immune cells, including macrophages, dendritic cells, and T cells, and plays a crucial role in the innate immune response to bacterial infections.
Biochemical And Physiological Effects
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to LPS stimulation. This leads to a reduction in inflammation and tissue damage in various disease models. 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has also been shown to improve survival rates in animal models of sepsis and reduce tumor growth and metastasis in cancer models.
Advantages And Limitations For Lab Experiments
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide is a potent and specific inhibitor of TLR4 signaling, making it a valuable tool for studying the role of TLR4 in various disease models. However, 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has limitations in terms of its solubility and stability, which can affect its efficacy in vivo. Additionally, 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide may have off-target effects on other signaling pathways, which can complicate data interpretation.
Future Directions
Future research on 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide could focus on developing more stable and soluble formulations of the compound for in vivo use. Additionally, further studies could investigate the potential use of 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide in combination with other therapies for enhanced efficacy. The role of TLR4 in various disease models could also be further elucidated using 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide as a tool to inhibit TLR4 signaling.
Synthesis Methods
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide can be synthesized using a multi-step process involving the reaction of 5-methyl-2-thiophenemethanol with 5-acetyl-3-thiophene carboxylic acid, followed by acetylation and amidation reactions. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In sepsis, 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to inhibit the production of inflammatory cytokines and improve survival rates in animal models. In cancer, 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to inhibit tumor growth and metastasis by suppressing TLR4-mediated signaling pathways. 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has also been studied for its potential use in inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-[(5-methylthiophen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-9-3-4-12(19-9)7-15-14(17)6-11-5-13(10(2)16)18-8-11/h3-5,8H,6-7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANOHPZTSQCKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)CC2=CSC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-ethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5145014.png)
![5-acetyl-6-methyl-4-(2-nitrophenyl)-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5145022.png)
![2-[(propoxycarbonyl)amino]ethyl (4-chlorophenyl)hydroxycarbamate](/img/structure/B5145028.png)

methyl]amine](/img/structure/B5145040.png)
![3-allyl-5-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5145051.png)

![3-[(4-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5145071.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyrimidinylpropanamide](/img/structure/B5145085.png)
![methyl 4-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5145101.png)


![1-{(4-nitrophenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5145129.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5145133.png)